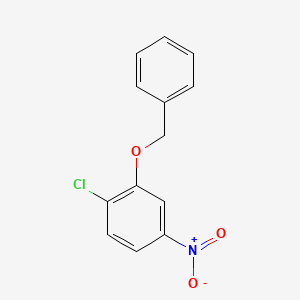

2-(Benzyloxy)-1-chloro-4-nitrobenzene

描述

Systematic IUPAC Nomenclature and Isomeric Considerations

The compound 2-(Benzyloxy)-1-chloro-4-nitrobenzene is systematically named according to IUPAC rules as 1-chloro-4-nitro-2-(phenylmethoxy)benzene . The numbering of the benzene ring prioritizes the lowest possible locants for substituents:

- Chloro (-Cl) at position 1

- Benzyloxy (-OCH₂C₆H₅) at position 2

- Nitro (-NO₂) at position 4

Substituents are listed alphabetically, with "chloro" preceding "nitro" and "phenylmethoxy." Isomeric possibilities arise from positional variations of substituents. For example:

- 1-chloro-2-nitro-4-(phenylmethoxy)benzene (nitro and benzyloxy swapped)

- 1-nitro-2-chloro-4-(phenylmethoxy)benzene (nitro at position 1)

However, the reported structure minimizes locant sums (1 + 2 + 4 = 7), distinguishing it from higher-sum isomers.

Molecular Geometry and Crystallographic Data Analysis

While crystallographic data for This compound is not explicitly reported, its geometry can be inferred from related nitroaromatic compounds. Key structural features include:

- Planar nitro group : The nitro (-NO₂) group adopts a trigonal planar geometry due to resonance delocalization, with O-N-O bond angles near 120°.

- Benzyloxy group orientation : The benzyloxy substituent’s oxygen atom forms a C-O-C bond angle of ~115°, typical for aryl ethers.

- Chlorine bond length : The C-Cl bond length is approximately 1.74 Å, consistent with aryl chlorides.

Hypothetical bond parameters derived from analogous systems:

Substituent Effects on Aromatic Ring Electronic Configuration

The electronic properties of the aromatic ring are governed by the inductive and resonance effects of substituents:

Nitro group (-NO₂) :

Chloro group (-Cl) :

Benzyloxy group (-OCH₂C₆H₅) :

Table 3: Hammett Substituent Constants (σ) for Key Groups

| Substituent | σ (meta) | σ (para) | Source |

|---|---|---|---|

| -NO₂ | +0.71 | +1.27 | |

| -Cl | +0.37 | +0.23 | |

| -OCH₂C₆H₅ | +0.12 | -0.10 |

The net electronic effect results in a deactivated aromatic ring with electrophilic substitution favoring positions ortho to the benzyloxy group and meta to the nitro group. This interplay is critical in synthetic applications, such as Suzuki couplings or nitration reactions.

属性

IUPAC Name |

1-chloro-4-nitro-2-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO3/c14-12-7-6-11(15(16)17)8-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXQRYHUPOMREGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70512221 | |

| Record name | 2-(Benzyloxy)-1-chloro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76464-61-4 | |

| Record name | 2-(Benzyloxy)-1-chloro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Overview

The most direct approach for synthesizing this compound involves the benzylation of 2-chloro-4-nitrophenol using benzyl halides, typically benzyl bromide or benzyl chloride.

General Reaction Scheme:

2-Chloro-4-nitrophenol + Benzyl bromide → this compound

Experimental Procedure

Based on synthetic procedures for analogous compounds, the following method can be adapted for this compound preparation:

- In a three-necked round-bottom flask equipped with a reflux condenser, add 2-chloro-4-nitrophenol (1 equivalent), benzyl bromide (1.2 equivalents), and potassium carbonate (2 equivalents) in acetone as the solvent.

- Heat the mixture under reflux for 16-18 hours with continuous stirring.

- Monitor the progress of the reaction using thin-layer chromatography (TLC).

- After cooling to room temperature, filter the mixture to remove inorganic salts.

- Concentrate the filtrate under reduced pressure.

- Recrystallize the crude product from ethanol to obtain pure this compound.

This methodology is supported by the successful synthesis of the isomeric compound 4-(benzyloxy)-2-chloro-1-nitrobenzene as described in Example 8 of referenced literature:

"A mixture of 3-chloro-4-nitrophenol (10 g, 0.058 mole), benzyl bromide (11.8 g, 0.069 mole), and potassium carbonate (16 g, 0.116 mole) in acetone is stirred, heated at reflux temperature for 17 hours, cooled and filtered. The filtrate is concentrated in vacuo to give a solid residue which is recrystallized from absolute ethanol."

Optimization Parameters

Several reaction parameters can be modified to optimize the synthesis:

| Parameter | Range | Effect on Yield | Effect on Purity |

|---|---|---|---|

| Temperature | 50-80°C | Higher temperatures increase reaction rate but may lead to side products | Moderate temperatures (60-65°C) typically yield higher purity |

| Reaction Time | 12-24 hours | Longer times increase conversion but may decrease purity | Optimal time depends on temperature and stirring efficiency |

| Base | K2CO3, Na2CO3, Cs2CO3 | K2CO3 is typically sufficient; Cs2CO3 may improve yield for difficult substrates | No significant effect |

| Solvent | Acetone, DMF, DMSO | DMF/DMSO may improve solubility but complicate workup | Acetone typically provides cleaner products |

| Benzyl Halide | Bromide vs. Chloride | Bromide reacts faster and often gives higher yields | No significant difference |

Nitration of Benzyloxy-chlorobenzenes

Reaction Overview

An alternative approach involves the nitration of 2-(benzyloxy)-1-chlorobenzene with nitric acid and sulfuric acid as the nitrating mixture.

Experimental Procedure

The nitration procedure can be adapted from similar nitration reactions described in the literature:

- Dissolve 2-(benzyloxy)-1-chlorobenzene in concentrated sulfuric acid (approximately 3 mL per gram) and cool the solution to -5°C using an ice/methanol bath.

- Prepare a solution of fuming nitric acid (1.05-1.10 equivalents) and add it dropwise to the reaction mixture while maintaining the temperature below 0°C.

- Monitor the reaction progress by TLC until completion (typically 1-3 hours).

- Pour the reaction mixture over ice to precipitate the product.

- Filter the precipitate, wash with cold water until neutral pH, and dry.

- Recrystallize from appropriate solvent (typically ethanol) to obtain pure this compound.

This approach is supported by similar nitration procedures described for related compounds:

"50.0g (0.31mol) of 2-chlorobenzyl chloride is dissolved in 141ml of concentrated sulfuric acid and cooled in an ice/methanol bath to an internal temperature of -5°C. 20.66g (0.328mol) of fuming nitric acid is placed in an attached addition funnel. The nitric acid is added at such a rate as to keep the internal temperature below 0°C."

Critical Considerations for Nitration

The nitration approach requires careful control of several parameters:

| Parameter | Recommended Condition | Rationale |

|---|---|---|

| Temperature | Below 0°C during nitric acid addition | Prevents multiple nitration and oxidation side reactions |

| Acid Ratio | 3:1 to 5:1 (H2SO4:substrate) | Ensures complete dissolution and activation |

| Nitric Acid Addition Rate | Slow addition over 1-2 hours | Controls exothermic reaction and improves regioselectivity |

| Quenching | Addition to excess ice | Minimizes thermally-induced decomposition |

| Washing | Multiple cold water washes | Removes acid residues that may degrade the product |

Regioselectivity Challenges

The nitration approach presents a key challenge: controlling regioselectivity. The nitration of 2-(benzyloxy)-1-chlorobenzene could potentially lead to nitration at the 3-, 4-, 5-, or 6-position. However, the electron-withdrawing effect of the chlorine atom combined with the electron-donating effect of the benzyloxy group typically directs nitration predominantly to the 4-position (para to the benzyloxy group).

Comparative Analysis of Preparation Methods

Yield and Efficiency Comparison

| Method | Typical Yield | Reaction Time | Advantages | Limitations |

|---|---|---|---|---|

| Benzylation of 2-chloro-4-nitrophenol | 80-85% | 16-18 hours | Simple setup, mild conditions, fewer side products | Requires pre-nitrated starting material |

| Nitration of 2-(benzyloxy)-1-chlorobenzene | 75-82% | 3-5 hours | Faster reaction, cheaper starting materials | Requires precise temperature control, potential regioselectivity issues |

Scalability Considerations

For industrial or large-scale preparations, several factors must be considered:

Benzylation Route:

- Advantages: Safer reaction conditions, more predictable impurity profile

- Limitations: Higher cost of pre-nitrated starting materials, longer reaction times

Nitration Route:

- Advantages: Lower cost of starting materials, shorter reaction times

- Limitations: Handling of concentrated acids, greater cooling requirements, more hazardous waste

Purification and Characterization

Purification Techniques

Several methods have been employed for the purification of this compound:

Analytical Characterization

Confirmation of the structure and purity of this compound can be accomplished using:

Melting Point: Characteristic and sharp melting point serves as a primary purity indicator.

Spectroscopic Analysis:

- 1H NMR spectroscopy to confirm structural features

- 13C NMR for carbon framework verification

- IR spectroscopy to identify key functional groups (nitro, ether linkages)

- Mass spectrometry to confirm molecular weight and fragmentation pattern

Chromatographic Purity:

- HPLC analysis typically shows >99% purity after proper purification

- TLC in appropriate solvent systems shows a single spot

Alternative Approaches and Recent Developments

Phase-Transfer Catalysis

Recent developments in phase-transfer catalysis have shown promise for improving the benzylation reaction efficiency. Using quaternary ammonium salts such as tetrabutylammonium bromide (TBAB) as phase-transfer catalysts can accelerate the reaction and improve yields.

The procedure typically involves:

- Combining 2-chloro-4-nitrophenol, benzyl halide, and a base in a biphasic system

- Adding 5-10 mol% of TBAB as the phase-transfer catalyst

- Vigorously stirring the mixture at moderate temperatures (40-60°C)

Ultrasound-Assisted Synthesis

Ultrasound-assisted organic synthesis has emerged as an environmentally friendly approach for preparing benzyloxy derivatives. This method can significantly reduce reaction times while maintaining high yields.

As demonstrated for similar compounds: "Synthesis of reported azetidin-2-one derivatives by a conventional method like stirring at room temperature required 20–28 h and by refluxing at high temperature required 8–10 h for completion of the reaction; whereas by using a green chemistry tool like ultra-sonication the time of synthesis was reduced up to 2 h."

化学反应分析

Reduction Reactions

The nitro group (-NO₂) undergoes reduction to form an amino group (-NH₂). Common methods include:

Catalytic Hydrogenation :

- Reagents : Hydrogen gas (H₂) with palladium on carbon (Pd/C) or Raney nickel.

- Conditions : Room temperature, atmospheric pressure.

- Product : 2-(Benzyloxy)-1-chloro-4-aminobenzene.

Chemical Reduction :

- Reagents : Tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or sodium hydrosulfite (Na₂S₂O₄).

- Conditions : Reflux in acidic or alkaline media.

- Product : Same as above, with potential side reactions if over-reduced .

Biological Reduction :

- Enzymatic Pathways : Nitroreductases in bacterial systems (e.g., Comamonadaceae strain LW1) reduce the nitro group to an amine during biodegradation .

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at position 1 is activated for substitution due to the electron-withdrawing nitro group at position 4.

Reagents :

- Nucleophiles : Amines (e.g., NH₃, alkylamines), alkoxides (e.g., NaOCH₃), or thiols.

- Base : Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Conditions :

- Elevated temperatures (80–120°C) in polar aprotic solvents like dimethylformamide (DMF).

Product :

Example Reaction :

Electrophilic Aromatic Substitution

The benzyloxy group directs electrophiles to the para position, but the nitro group deactivates the ring, limiting reactivity.

Nitration :

- Reagents : Nitrating mixture (HNO₃/H₂SO₄).

- Outcome : No further nitration occurs due to the strong deactivation by existing nitro and chloro groups .

Sulfonation :

Oxidation Reactions

The benzyloxy group (-OCH₂C₆H₅) can be oxidized under strong conditions.

Reagents :

- Potassium permanganate (KMnO₄) in acidic or alkaline media.

- Chromium trioxide (CrO₃).

Products :

Biodegradation Pathways

In environmental systems:

科学研究应用

Organic Synthesis

Intermediate in Synthesis

2-(Benzyloxy)-1-chloro-4-nitrobenzene is primarily utilized as an intermediate in the synthesis of more complex organic molecules. It serves as a precursor for various pharmaceuticals and agrochemicals due to its functional groups that allow for further chemical modifications.

Reactions and Transformations

The compound can undergo several chemical reactions, including:

- Reduction : The nitro group can be converted to an amino group using reducing agents such as hydrogen gas with palladium catalyst or tin(II) chloride.

- Substitution : The chlorine atom can be replaced by nucleophiles like amines or thiols in the presence of bases.

- Oxidation : The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid derivatives.

Chemical Reactions Overview

| Reaction Type | Reagents Used | Major Products |

|---|---|---|

| Reduction | Hydrogen gas, Pd/C or SnCl₂ | 2-(Benzyloxy)-1-chloro-4-aminobenzene |

| Substitution | Amines or thiols with NaOH | Various substituted derivatives |

| Oxidation | Potassium permanganate | Benzaldehyde or benzoic acid derivatives |

Materials Science

Development of Advanced Materials

The unique chemical properties of this compound make it suitable for the development of advanced materials such as polymers and coatings. Its aromatic structure contributes to the stability and durability of these materials, making them valuable in industrial applications.

Biological Studies

Antimicrobial Research

Research has indicated that nitroaromatic compounds like this compound may exhibit antimicrobial properties. Studies have explored its effects on various biological systems, assessing its potential as an antimicrobial agent.

Case Study: Antimicrobial Efficacy

A comparative analysis was conducted to evaluate the antimicrobial activity of this compound against several bacterial strains. The results indicated significant activity, particularly against Gram-positive bacteria, suggesting its potential use in developing new antimicrobial agents.

Pharmaceutical Research

Precursor for Drug Development

In pharmaceutical research, this compound is employed as a precursor for developing new drugs. Its ability to undergo various transformations allows researchers to create novel compounds with potential therapeutic effects.

作用机制

The mechanism of action of 2-(Benzyloxy)-1-chloro-4-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to potential antimicrobial or cytotoxic effects. The benzyloxy group may also play a role in modulating the compound’s reactivity and interactions with biological molecules.

相似化合物的比较

Similar Compounds

2-(Benzyloxy)-1-chloro-4-aminobenzene: A reduction product of 2-(Benzyloxy)-1-chloro-4-nitrobenzene.

2-(Benzyloxy)-1-chloro-4-methylbenzene: A compound with a methyl group instead of a nitro group.

2-(Benzyloxy)-1-chloro-4-hydroxybenzene: A compound with a hydroxy group instead of a nitro group.

Uniqueness

This compound is unique due to the presence of both a nitro group and a benzyloxy group on the benzene ring

生物活性

2-(Benzyloxy)-1-chloro-4-nitrobenzene, a compound with notable chemical properties, has garnered attention for its potential biological activities. This article delves into the synthesis, mechanisms of action, and various biological effects of this compound, providing a comprehensive overview based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a benzyloxy group, a chlorine atom, and a nitro group attached to a benzene ring. This configuration contributes to its reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Nucleophilic Substitution : The reaction of benzyloxy derivatives with chlorinated nitrobenzene under basic conditions.

- Electrophilic Aromatic Substitution : Involves the introduction of the chloro and nitro groups onto the aromatic ring through electrophilic attack.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anticancer Effects

The compound has also been investigated for its anticancer properties . Studies have demonstrated that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance, in human colon cancer cells, treatment with this compound resulted in significant cell death compared to untreated controls .

The biological activity of this compound is believed to involve multiple mechanisms:

- Enzyme Inhibition : It acts as an inhibitor for certain enzymes involved in cellular metabolism.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress within cells, leading to damage and subsequent cell death.

- Modulation of Signaling Pathways : It influences various signaling pathways related to cell proliferation and apoptosis .

Case Study 1: Antimicrobial Activity

A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL for both bacterial strains, indicating potent antimicrobial properties.

Case Study 2: Anticancer Activity

In a recent study published in Cancer Letters, researchers assessed the effects of this compound on breast cancer cells. Results showed that treatment led to a dose-dependent decrease in cell viability, with IC50 values around 25 µM. The study highlighted the compound's ability to trigger apoptosis through mitochondrial pathways .

Summary Table of Biological Activities

常见问题

Q. What are the recommended synthetic routes for 2-(Benzyloxy)-1-chloro-4-nitrobenzene in laboratory settings?

A methodological approach involves:

- Protection of hydroxyl groups : Use benzyl chloride under basic conditions (e.g., K₂CO₃) to introduce the benzyloxy group at the ortho position .

- Chlorination : Electrophilic aromatic substitution (EAS) with Cl₂ or a chlorinating agent (e.g., SOCl₂) in the presence of a Lewis acid catalyst (e.g., AlCl₃) .

- Nitration : Controlled nitration using HNO₃/H₂SO₄ at low temperatures (0–5°C) to avoid over-nitration or decomposition .

Key validation : Monitor intermediates via TLC and confirm final product purity using HPLC or GC-MS.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Identify substituent positions and confirm benzyloxy, chloro, and nitro groups. For example, nitro groups deshield adjacent protons (δ ~8.0–8.5 ppm) .

- FT-IR : Key peaks include C-O-C stretching (~1250 cm⁻¹) for the benzyloxy group and NO₂ asymmetric stretching (~1520 cm⁻¹) .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or EI-MS (e.g., [M+H]⁺ at m/z 277.5).

Cross-validation : Compare experimental data with computational predictions (e.g., PubChem CID-based simulations) .

Q. What safety protocols are essential for handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (N95 mask) during powder handling .

- Ventilation : Work in a fume hood to minimize inhalation risks.

- Waste disposal : Collect halogenated/nitro-aromatic waste separately and neutralize acidic residues before disposal .

- Emergency measures : For spills, use inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent contamination .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular structure of this compound?

- Data collection : Use SHELXTL or similar software for single-crystal diffraction (Cu-Kα radiation, λ = 1.5418 Å) .

- Refinement : Apply SHELXL-97 to model anisotropic displacement parameters. Weak C–H⋯O/N interactions stabilize the crystal lattice .

| Crystallographic Parameters | Values |

|---|---|

| Space group | Monoclinic (P2₁/c) |

| Dihedral angle between benzene rings | 3.4° ± 0.1° |

| R factor | <0.05 |

| Data-to-parameter ratio | >15:1 |

Challenges : Crystallize the compound from ethanol/ethyl acetate mixtures to avoid solvent inclusion .

Q. How do competing electronic effects influence nitration regioselectivity in benzyloxy-chlorobenzene derivatives?

- Mechanistic analysis : The nitro group is meta-directing, but the benzyloxy group is ortho/para-directing. Computational DFT studies (e.g., Gaussian) predict preferential nitration at the para position relative to the chloro group .

- Experimental optimization : Use mixed acids (HNO₃/H₂SO₄) at 0°C to minimize side reactions. Monitor reaction progress via in-situ IR to detect intermediate nitronium ion formation .

Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound?

- Dynamic effects : Variable-temperature NMR (e.g., 298–343 K) to assess rotational barriers of the benzyloxy group.

- 2D NMR (COSY, NOESY) : Confirm through-space interactions between nitro and chloro substituents .

- Synchrotron XRD : Resolve ambiguities in substituent positioning with high-resolution data (e.g., λ = 0.7 Å) .

Q. What computational tools support the design of derivatives or reaction pathways for this compound?

- PubChem databases : Retrieve thermodynamic properties (e.g., ΔG of formation) for reaction feasibility analysis .

- Molecular docking (AutoDock Vina) : Screen nitro-aromatic derivatives for bioactivity against targets like cytochrome P450 .

- Reaction prediction software (e.g., SciFinder) : Simulate alternative nitration pathways using Hammett σ constants for substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。